Cas no 870812-31-0 ((R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide)

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide is a chiral organic compound featuring a phenylthio moiety and a dimethylamide group. Its stereospecific (R)-configuration makes it valuable in asymmetric synthesis and pharmaceutical research, particularly as an intermediate for bioactive molecules. The presence of both amino and thioether functionalities enhances its versatility in nucleophilic and electrophilic reactions. This compound is useful in the development of enzyme inhibitors and receptor modulators due to its structural similarity to natural amino acid derivatives. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications. Its stability under standard conditions further supports its utility in multi-step organic transformations.
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide structure
870812-31-0 structure
Product name:(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
CAS No:870812-31-0
MF:C12H18N2OS
MW:238.349121570587
MDL:MFCD16619351
CID:844417
PubChem ID:59803658

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Chemical and Physical Properties

Names and Identifiers

    • (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
    • (3R)-3-amino-N,N-dimethyl-4-phenylsulfanylbutanamide
    • Butanamide, 3-amino-N,N-dimethyl-4-(phenylthio)-, (3R)-
    • CS-0006939
    • (3R)-N-dimethyl-4-(phenylthio)-3-amino-N-Butanamide
    • XOEPQSDKFOKENB-SNVBAGLBSA-N
    • DTXSID10733014
    • (R)-3-amino-N, N-dimethyl-4-(phenylthio)butanamide
    • 870812-31-0
    • SCHEMBL376741
    • (3r)-3-amino-n,n-dimethyl-4-(phenylsulfanyl)butanamide
    • (3r)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide
    • DB-322077
    • MDL: MFCD16619351
    • Inchi: InChI=1S/C12H18N2OS/c1-14(2)12(15)8-10(13)9-16-11-6-4-3-5-7-11/h3-7,10H,8-9,13H2,1-2H3/t10-/m1/s1
    • InChI Key: XOEPQSDKFOKENB-SNVBAGLBSA-N
    • SMILES: CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)N

Computed Properties

  • Exact Mass: 238.11398438g/mol
  • Monoisotopic Mass: 238.11398438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.6Ų
  • XLogP3: 1

Experimental Properties

  • Density: 1.13

(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019118936-1g
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
870812-31-0 95%
1g
$554.88 2023-08-31
TRC
R293320-2.5mg
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
870812-31-0
2.5mg
$ 200.00 2022-06-03
eNovation Chemicals LLC
Y1198289-1g
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
870812-31-0 95%
1g
$1650 2025-03-01
eNovation Chemicals LLC
Y1198289-1g
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
870812-31-0 95%
1g
$1650 2025-02-27
TRC
R293320-5mg
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
870812-31-0
5mg
$ 370.00 2022-06-03
eNovation Chemicals LLC
Y1198289-1g
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
870812-31-0 95%
1g
$1650 2024-07-19
Ambeed
A749521-1g
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
870812-31-0 95+%
1g
$1491.0 2025-03-19
TRC
R293320-10mg
(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
870812-31-0
10mg
$ 585.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076948-1g
(3R)-N-dimethyl-4-(phenylthio)-3-amino-N-Butanamide
870812-31-0 95+%
1g
¥12960.00 2024-04-27

Additional information on (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide

(R)-3-Amino-N,N-Dimethyl-4-(Phenylthio)Butanamide: A Comprehensive Overview

(R)-3-Amino-N,N-Dimethyl-4-(Phenylthio)Butanamide, with the CAS number 870812-31-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its amino acid derivative structure, has garnered attention due to its potential applications in drug development and as a building block for more complex molecules. The compound's unique structure, featuring a sulfur-containing phenyl group and a dimethylamino substituent, contributes to its diverse chemical properties and reactivity.

Recent studies have highlighted the importance of sulfur-containing compounds in medicinal chemistry, particularly in the design of bioactive molecules. The phenylthio group in (R)-3-Amino-N,N-Dimethyl-4-(Phenylthio)Butanamide is known to enhance the compound's stability and bioavailability, making it a promising candidate for therapeutic applications. Researchers have explored its potential as an anti-inflammatory agent, where the sulfur atom plays a crucial role in modulating the compound's activity.

The stereochemistry of this compound, specifically the (R) configuration at the chiral center, is critical for its biological activity. Stereoisomerism often dictates the pharmacokinetic properties of a molecule, and in this case, the (R) configuration has been shown to exhibit superior binding affinity to target proteins. This has led to further investigations into its role as a lead compound for developing enantiomerically pure drugs.

In terms of synthesis, (R)-3-Amino-N,N-Dimethyl-4-(Phenylthio)Butanamide can be prepared through various routes, including nucleophilic substitution and amide formation reactions. The use of chiral resolving agents or asymmetric catalysis has been pivotal in achieving high enantiomeric excess during synthesis. These methods not only ensure the purity of the final product but also align with green chemistry principles by minimizing waste and reducing environmental impact.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of this compound with various biological targets. Molecular docking studies have revealed that the dimethylamino group acts as a key determinant in stabilizing interactions within protein pockets. Furthermore, quantum mechanical calculations have provided insights into the electronic structure of the molecule, elucidating its reactivity towards nucleophilic and electrophilic species.

The application of (R)-3-Amino-N,N-Dimethyl-4-(Phenylthio)Butanamide extends beyond pharmacology into materials science. Its ability to form stable complexes with metal ions has made it a valuable ligand in coordination chemistry. Researchers have exploited this property to develop novel catalysts for organic transformations, showcasing its versatility across multiple disciplines.

In conclusion, (R)-3-Amino-N,N-Dimethyl-4-(Phenylthio)Butanamide stands as a testament to the intricate relationship between molecular structure and functionality. With ongoing research uncovering new dimensions of its utility, this compound continues to be a focal point in both academic and industrial settings. Its unique combination of stereochemistry, functional groups, and reactivity positions it as a cornerstone for future innovations in chemical science.

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Amadis Chemical Company Limited
(CAS:870812-31-0)(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
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